Precorrin-5

Description

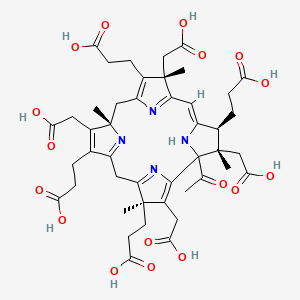

Structure

2D Structure

Propriétés

Formule moléculaire |

C45H54N4O17 |

|---|---|

Poids moléculaire |

922.9 g/mol |

Nom IUPAC |

3-[(2S,3S,4Z,7S,11S,17R)-1-acetyl-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-2,7,11,17-tetramethyl-3,10,15,21-tetrahydrocorrin-3-yl]propanoic acid |

InChI |

InChI=1S/C45H54N4O17/c1-21(50)45-40-26(15-37(61)62)41(2,13-12-35(57)58)30(47-40)16-27-22(6-9-32(51)52)25(14-36(59)60)44(5,48-27)18-29-23(7-10-33(53)54)42(3,19-38(63)64)31(46-29)17-28(49-45)24(8-11-34(55)56)43(45,4)20-39(65)66/h17,24,49H,6-16,18-20H2,1-5H3,(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)/b28-17-/t24-,41-,42+,43+,44+,45?/m1/s1 |

Clé InChI |

OUPXZNRNMLYOGK-FNFWWFRLSA-N |

SMILES |

CC(=O)C12C3=C(C(C(=N3)CC4=NC(CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O |

SMILES isomérique |

CC(=O)C12C3=C([C@@](C(=N3)CC4=N[C@@](CC5=C([C@](C(=N5)/C=C(\N1)/[C@H]([C@]2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O |

SMILES canonique |

CC(=O)C12C3=C(C(C(=N3)CC4=NC(CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O |

Origine du produit |

United States |

Biosynthetic Pathways Involving Precorrin 5

Aerobic Cobalamin Biosynthesis Pathway (Cob Pathway)

The aerobic pathway for cobalamin synthesis is a complex process involving approximately 30 enzyme-mediated steps. nih.gov This pathway is characterized by the late insertion of the central cobalt ion and is operative in certain bacteria. ebi.ac.uk The enzymes participating in this pathway are designated with the prefix "Cob". nih.govebi.ac.uk The intermediates are systematically named "precorrin-n," where 'n' signifies the number of methyl groups added to the initial uroporphyrinogen III framework. nih.gov

Precorrin-4 (B1235051) to Precorrin-5 Transformation

The conversion of precorrin-4 to this compound is a key methylation step in the aerobic biosynthesis of vitamin B12. nih.govebi.ac.uk This reaction introduces the fifth of eight methyl groups onto the macrocycle.

The methylation of precorrin-4 is catalyzed by the enzyme Precorrin-4 C11-methyltransferase, also known as CobM. wikipedia.orgexpasy.org CobM belongs to the family of transferases, specifically the methyltransferases. wikipedia.org In the aerobic pathway, CobM is responsible for the synthesis of this compound from precorrin-4. nih.govebi.ac.uk The systematic name for this enzyme is S-adenosyl-L-methionine:precorrin-4 C11-methyltransferase. wikipedia.org Studies have shown that while this compound is generated by the sequential addition of CobM to a complex containing precorrin-4, the intermediate itself is highly unstable. nih.gov

CobM specifically catalyzes the transfer of a methyl group to the C-11 position of the precorrin-4 macrocycle. nih.govebi.ac.ukexpasy.org This newly added methyl group is attached to a carbon on ring C that is adjacent to the methylene (B1212753) bridge connecting to ring B. wikipedia.org It is noteworthy that this is not the final position of this methyl group in the completed cobalamin structure, as it undergoes a rearrangement to an adjacent carbon in a later step of the pathway. nih.gov

The enzymatic reaction catalyzed by CobM utilizes two primary substrates: precorrin-4 and S-adenosyl-L-methionine (SAM). nih.govwikipedia.org Precorrin-4 serves as the tetrapyrrole substrate that receives the methyl group. nih.govwikipedia.org SAM, a common methyl group donor in biological systems, acts as the essential cofactor, providing the methyl group for the transfer reaction. nih.govnih.gov The reaction results in the formation of two products: this compound and S-adenosyl-L-homocysteine (SAH). wikipedia.org

Methylation at C-11 Position

This compound to Precorrin-6A Transformation

Following its formation, the unstable this compound is rapidly converted to the next intermediate in the pathway, precorrin-6A. nih.gov This transformation involves another methylation and a subsequent molecular rearrangement.

The conversion of this compound to precorrin-6A is catalyzed by the enzyme Precorrin-6A synthase, also known as CobF. nih.govexpasy.org CobF is a key enzyme that performs a dual function: it methylates the C-1 position of the macrocycle and facilitates the removal of an extruded acyl group as acetic acid. nih.govebi.ac.uk In sequential in vitro enzymatic reactions, the addition of CobF to the mixture containing the newly formed this compound leads to the generation of precorrin-6A. nih.gov

C-1 Methylation and Acetate (B1210297) Extrusion

In the aerobic biosynthesis of vitamin B12, the conversion of this compound to precorrin-6A is a critical step. nih.govqmul.ac.uk This transformation is catalyzed by the enzyme CobF and involves two key chemical events: the methylation of C-1 and the extrusion of an acetate group. nih.govuniprot.orgukri.org

The enzyme CobF, a class III SAM-dependent methyltransferase, utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. uniprot.orgnih.gov The reaction begins with the methylation of the C-1 position of this compound. qmul.ac.ukuniprot.org This methylation event is believed to trigger the subsequent elimination of the two-carbon fragment that was originally C-20 and its attached methyl group, which is released as acetic acid. nih.govukri.org This process results in the formation of precorrin-6A, an intermediate with a contracted corrin (B1236194) ring. nih.govqmul.ac.uk The removal of the C-20 carbon is a crucial part of the ring contraction process that distinguishes the corrin ring of cobalamin from the porphyrin ring of heme. mdpi.com

Concomitant Deacetylation and Ring Contraction Aspects

The formation of this compound itself is a result of a series of reactions that include ring contraction. In the aerobic pathway, the transformation from precorrin-3A to precorrin-6A involves four enzymes. qmul.ac.uk The process is initiated by precorrin-3B synthase (CobG), which hydroxylates precorrin-3A. This is followed by the action of CobJ, which mediates ring contraction and methylates C-17 to produce precorrin-4. nih.govacs.orgnih.gov Subsequently, CobM catalyzes the methylation of precorrin-4 at the C-11 position to yield this compound. nih.govqmul.ac.ukacs.orgebi.ac.uk

The deacetylation step, catalyzed by CobF, is mechanistically linked to the C-1 methylation. uniprot.orgukri.org The extrusion of the acetyl group from the macrocycle is a key event in the maturation of the corrin ring. wikipedia.org

Anaerobic Cobalamin Biosynthesis Pathway (Cbi Pathway)

The anaerobic pathway for cobalamin biosynthesis differs significantly from the aerobic route, particularly in the timing of cobalt insertion, which occurs at an early stage. ebi.ac.ukebi.ac.uk

Cobalt-Precorrin-4 to Cobalt-Precorrin-5A Transformation

In the anaerobic pathway, the conversion of cobalt-precorrin-4 to cobalt-precorrin-5A is catalyzed by the enzyme cobalt-precorrin-4 methyltransferase, also known as CbiF. nih.govasm.orgexpasy.orgqmul.ac.ukuniprot.org CbiF is a SAM-dependent methyltransferase that is homologous to CobM in the aerobic pathway. ebi.ac.ukresearchgate.net The enzyme transfers a methyl group from SAM to its substrate, the cobalt-chelated precorrin-4. qmul.ac.ukuniprot.org The three-dimensional structure of CbiF from Bacillus megaterium has been determined, revealing a two-domain α/β architecture that creates a trough for binding S-adenosyl-L-homocysteine (the product of SAM after methyl transfer). researchgate.net This structural insight helps to define the binding site for the precorrin substrate. researchgate.net

CbiF specifically catalyzes the methylation at the C-11 position of the cobalt-precorrin-4 macrocycle. nih.govasm.orgexpasy.orguniprot.orgresearchgate.net This methylation is a crucial step that leads to the formation of cobalt-precorrin-5A. nih.govqmul.ac.ukacs.org The presence of the cobalt ion in the intermediate is a defining feature of the anaerobic pathway. ebi.ac.uk The product, cobalt-precorrin-5A, has been successfully synthesized and characterized through genetically engineered systems, confirming the role of CbiF in this transformation. nih.govasm.orgacs.org

Enzymatic Catalysis by Cobalt-Precorrin-4 Methyltransferase (CbiF)

Cobalt-Precorrin-5A to Cobalt-Precorrin-5B Transformation

Following the formation of cobalt-precorrin-5A, the next step in the anaerobic pathway is its conversion to cobalt-precorrin-5B. This reaction is catalyzed by the enzyme CbiG. nih.govasm.orgacs.org The transformation involves the opening of a δ-lactone ring that was formed earlier in the pathway and the subsequent extrusion of a two-carbon fragment. nih.govasm.org Unlike the aerobic pathway where acetic acid is released, in the anaerobic pathway, this C2 fragment is extruded as acetaldehyde (B116499). nih.govwikipedia.orgexpasy.orgqmul.ac.ukenzyme-database.org The enzyme responsible, CbiG, functions as a cobalt-precorrin-5A hydrolase. expasy.orgqmul.ac.ukenzyme-database.org The characterization of cobalt-precorrin-5B, made possible through the use of genetically engineered organisms, has been instrumental in defining the function of CbiG and elucidating this stage of the anaerobic pathway. nih.govasm.orgacs.org

Enzymatic Catalysis by Cobalt-Precorrin-5A Acylhydrolase (CbiG)

The conversion of cobalt-precorrin-5A to cobalt-precorrin-5B is a crucial step in the anaerobic cobalamin biosynthesis pathway and is catalyzed by the enzyme Cobalt-Precorrin-5A Acylhydrolase, encoded by the cbiG gene. wikipedia.orgwikipedia.org This enzyme (EC 3.7.1.12) is an acylhydrolase specific to the anaerobic pathway found in bacteria such as Salmonella enterica and Bacillus megaterium. wikipedia.orgnih.gov Its primary role is to hydrolyze the δ-lactone ring on ring A of cobalt-precorrin-5A. wikipedia.orgebi.ac.uk

The function of CbiG was definitively established through studies involving the overexpression of enzymes from the vitamin B12 pathway. capes.gov.bracs.org When CbiF, the C-11 methylase that produces cobalt-precorrin-5A from cobalt-precorrin-4, was combined with CbiG, the product was identified as cobalt-precorrin-5B. capes.gov.bracs.orgnih.gov This confirmed that CbiG catalyzes the subsequent step in the pathway. capes.gov.brpnas.org CbiG shows some homology with CobE, an enzyme from the aerobic pathway whose function is not fully defined but is also suspected to be involved in lactone ring opening or deacylation. capes.gov.brnih.govebi.ac.uk

This catalytic action sets the stage for the subsequent methylation at the C-1 position, which is mediated by the CbiD enzyme. pnas.orgmdpi.com

Lactone Ring Opening and Two-Carbon Fragment Extrusion

A key event in the transformation of cobalt-precorrin-5A is the contraction of the macrocycle, which involves the removal of a two-carbon unit derived from C-20 and its associated methyl group. nih.govebi.ac.uk In the anaerobic pathway, this process is managed by the CbiG enzyme. pnas.orgebi.ac.ukebi.ac.uk Unlike its counterpart in the aerobic pathway, cobalt-precorrin-5A in the anaerobic route still contains a δ-lactone ring that formed earlier in the pathway as a result of ring contraction and C-17 methylation. nih.gov

CbiG's catalytic activity is twofold: it is responsible for both the opening of this δ-lactone ring and the extrusion (deacylation) of the two-carbon fragment. capes.gov.bracs.orgnih.govebi.ac.uk Research has shown that this C2 unit is eliminated in the form of acetaldehyde. capes.gov.brnih.govpnas.org This mechanism is a significant point of divergence from the aerobic pathway, which uses molecular oxygen to facilitate ring contraction and expels the C2 fragment as acetic acid from a metal-free intermediate. capes.gov.bracs.org The anaerobic route, in contrast, performs this extrusion on a cobalt-containing complex. capes.gov.bracs.org The opening of the lactone ring and subsequent deacylation by CbiG results in the formation of a double bond between C-1 and C-19 in the resulting product, cobalt-precorrin-5B. pnas.org

Oxygen Lability of Anaerobic Intermediates

The anaerobic pathway for cobalamin biosynthesis is characterized by the extreme sensitivity of its intermediates to oxygen. researchgate.netucdavis.edu This inherent instability has historically made the isolation and characterization of these compounds, including those downstream of cobalt-precorrin-4, technically challenging. nih.govpnas.orgresearchgate.net

The methylation products of the CbiF enzyme, in particular, exhibit extraordinary sensitivity to oxidation. nih.gov The de novo synthesis of the corrin ring in the anaerobic pathway can only occur in the absence of oxygen specifically because of the oxygen lability of cobalt-precorrin-5B, the product of the CbiG-catalyzed reaction. researchgate.net The presence of oxygen can toxify the pathway, which is a primary reason why organisms utilizing this route are typically anaerobes or facultative anaerobes that perform the synthesis under anoxic conditions. ucdavis.eduresearchgate.net This contrasts sharply with the aerobic pathway, which not only tolerates but explicitly requires molecular oxygen for the ring contraction step mediated by the monooxygenase CobG. nih.govsoton.ac.ukmdpi.com

Key Components in the Transformation of Cobalt-Precorrin-5A

| Component | Type | Function / Description |

| This compound | Intermediate | A general term for the fifth methylated intermediate in cobalamin biosynthesis. |

| Cobalt-precorrin-5A | Substrate | The specific substrate for the CbiG enzyme in the anaerobic pathway; contains a δ-lactone ring. capes.gov.brnih.gov |

| CbiG | Enzyme | Cobalt-precorrin-5A acylhydrolase (EC 3.7.1.12); catalyzes the opening of the lactone ring and extrusion of acetaldehyde. wikipedia.orgebi.ac.uk |

| Cobalt-precorrin-5B | Product | The product of the CbiG reaction; it has lost the C2 fragment and the lactone ring is opened. capes.gov.brnih.gov |

| Acetaldehyde | Byproduct | The two-carbon fragment extruded from cobalt-precorrin-5A during its conversion to cobalt-precorrin-5B. capes.gov.brpnas.org |

Enzymology of Precorrin 5 Interconversions

Precorrin-4 (B1235051) C11-Methyltransferase (CobM/CbiF)

The enzyme responsible for the synthesis of precorrin-5 is precorrin-4 C11-methyltransferase, designated as CobM in the aerobic pathway and CbiF in the anaerobic pathway. ebi.ac.uk These homologous enzymes catalyze the methylation of precorrin-4 at the C-11 position, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to yield this compound. ebi.ac.ukwikipedia.org In the anaerobic pathway, the substrate is cobalt-precorrin-4, which is converted to cobalt-precorrin-5. ebi.ac.uk

Molecular Mechanisms of C-11 Methylation

The methylation of precorrin-4 by CobM/CbiF is a critical step in the intricate process of cobalamin biosynthesis. nih.govontosight.ai The reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the C-11 position of the precorrin-4 macrocycle. nih.gov This enzymatic step is essential for the eventual formation of the corrin (B1236194) ring structure of vitamin B12. The catalytic process is believed to be a model for the other methylases involved in precorrin methylation. nih.gov

Enzyme Structure and Active Site Characteristics

The X-ray crystal structure of CbiF from Bacillus megaterium reveals that the enzyme is composed of two α/β domains. researchgate.net These domains form a trough where the cofactor, S-adenosyl-L-homocysteine (AdoHcy), a product of the methylation reaction, binds. researchgate.net The monomer consists of two α/β domains connected by a single coil, creating a kidney-shaped molecule. researchgate.net The active site, which accommodates the precorrin substrate, is located in the cavities formed between these two domains. researchgate.net Both domains contain a five-stranded β-sheet flanked by four α-helices. researchgate.net The enzyme exists as a dimer in its physiological state. nih.gov

Cofactor Binding and Conformational Changes (e.g., S-Adenosylmethionine binding)

The binding of the cofactor S-adenosyl-L-methionine (SAM) to CobM/CbiF is a prerequisite for the binding of the precorrin-4 substrate and induces significant conformational changes in the enzyme. Studies on CobM from Corynebacterium pseudotuberculosis have shown that SAM binding initiates an "opening" movement of the active site pocket, making the region for precorrin-4 binding more accessible. nih.gov This induced-fit mechanism is crucial for the enzyme's function. plos.org

Molecular dynamics simulations and circular dichroism experiments have revealed that upon SAM binding, there is a decrease in the α-helical content and a slight increase in random coil elements in the enzyme's secondary structure. nih.gov The SAM/SAH binding pocket is situated between the N- and C-terminal domains of the monomer. nih.gov The interaction is stabilized by numerous hydrogen bonds and hydrophobic contacts. nih.gov In Rhodobacter capsulatus CobM, conserved residues such as Pro10, Asp83, Ser112, Leu165, and Ala193 are involved in binding SAM/SAH. nih.gov

The binding of SAM is a sequential process. plos.org The enzyme accommodates SAM in a deep pocket, where it adopts a tightly folded conformation that exposes the reactive methyl group to the exterior for transfer to the substrate. researchgate.net

| Ligand | Dissociation Constant (Kd) for Cp-CobM |

| S-adenosyl-L-methionine (SAM) | 1.4 ± 0.7 µM nih.gov |

| Adenine | 17.8 ± 1.5 µM nih.gov |

| dATP | 15.8 ± 2.0 µM nih.gov |

| Suramin | 6.3 ± 1.1 µM nih.gov |

Precorrin-6A Synthase (Deacetylating) (CobF)

Following the formation of this compound, the next step in the aerobic cobalamin biosynthesis pathway is catalyzed by precorrin-6A synthase (deacetylating), also known as CobF. enzyme-database.orgebi.ac.uk This enzyme is specific to the aerobic pathway and is not found in the anaerobic route. nih.gov

Proposed Catalytic Mechanism and Intermediate States

The catalytic mechanism of CobF involves the initial methylation of C-1 of this compound. uniprot.org This is followed by the extrusion of the acetyl group that was originally part of the uroporphyrinogen III backbone at position 1. wikipedia.org The removal of this two-carbon fragment as acetic acid is a critical event in the pathway. uniprot.orgnih.gov The product of this dual reaction is precorrin-6A. ebi.ac.uk While the exact intermediate states within the CobF active site have not been fully elucidated, the reaction proceeds sequentially, with methylation preceding deacetylation. uniprot.org

| Enzyme | Substrate(s) | Product(s) | Pathway |

| Precorrin-4 C11-Methyltransferase (CobM/CbiF) | Precorrin-4 (aerobic) or Cobalt-precorrin-4 (anaerobic), S-adenosyl-L-methionine | This compound or Cobalt-precorrin-5, S-adenosyl-L-homocysteine | Aerobic/Anaerobic ebi.ac.ukwikipedia.org |

| Precorrin-6A Synthase (deacetylating) (CobF) | This compound, S-adenosyl-L-methionine, H₂O | Precorrin-6A, Acetate (B1210297), S-adenosyl-L-homocysteine | Aerobic enzyme-database.orguniprot.org |

Cobalt-Precorrin-5A Acylhydrolase (CbiG)

Cobalt-precorrin-5A acylhydrolase, systematically named cobalt-precorrin-5A acylhydrolase and encoded by the cbiG gene, is a crucial enzyme in the anaerobic biosynthesis of cobalamin (vitamin B12). wikipedia.orgqmul.ac.uk It belongs to the hydrolase class of enzymes and is assigned the EC number 3.7.1.12. wikipedia.orgqmul.ac.uk This enzyme is responsible for a key ring contraction step that distinguishes the anaerobic pathway from its aerobic counterpart. qmul.ac.uk Found in anaerobic bacteria such as Salmonella typhimurium and Bacillus megaterium, CbiG catalyzes the transformation of cobalt-precorrin-5A into cobalt-precorrin-5B. wikipedia.orgresearchgate.net

Mechanism of Lactone Cleavage and Acetaldehyde (B116499) Release

Cobalt-precorrin-5A + H₂O ⇌ Cobalt-precorrin-5B + Acetaldehyde + 2 H⁺ wikipedia.orgqmul.ac.uk

This enzymatic step involves the opening of the lactone ring and the extrusion of a two-carbon fragment. ebi.ac.uk This fragment, which originates from the C-20 carbon of the macrocycle and its associated methyl group, is released as acetaldehyde. researchgate.netmdpi.com The action of CbiG is a critical part of the conversion of the porphyrin-like macrocycle into the corrin ring structure characteristic of vitamin B12. qmul.ac.ukmdpi.com

Structural Insights into CbiG Catalysis

As of now, no experimentally determined three-dimensional structures for Cobalt-Precorrin-5A Acylhydrolase (CbiG) have been deposited in the Protein Data Bank (PDB). ebi.ac.uk However, significant insights into its potential structure can be gleaned from computational modeling and homology to related enzymes.

Further structural understanding comes from homology to other enzymes in the cobalamin biosynthetic pathway. CbiG shows homology with CobE, an enzyme from the aerobic pathway, particularly in its C-terminal domain. ebi.ac.ukuniprot.org The InterPro database lists the crystal structure of CobE (PDB ID: 2w6l) as a representative structure for the family to which CbiG belongs. ebi.ac.uk This suggests that CbiG may share a similar structural fold, which could be leveraged to infer structure-function relationships. The active site of an enzyme is a specific three-dimensional cleft created by the folding of the amino acid chain, and its unique properties are determined by the constituent amino acid residues. khanacademy.orgyoutube.com These predicted and homologous structures serve as valuable frameworks for designing future experiments, such as site-directed mutagenesis, to identify the key catalytic residues in the CbiG active site and to fully understand its catalytic mechanism.

Advanced Methodologies for Precorrin 5 Research

Strategies for Isolation and Stabilization of Labile Precorrin-5 and its Metalated Forms

The transient nature of this compound makes its isolation and purification a significant challenge. nih.govresearchgate.net To address this, scientists have devised innovative strategies that either trap the intermediate while it is bound to its biosynthetic enzyme or utilize carrier proteins to enhance its stability.

A powerful strategy for isolating unstable intermediates like this compound is the "enzyme-trap" approach. nih.govresearchgate.netnih.gov This method involves engineering the biosynthetic pathway in a host organism, such as Escherichia coli, and incorporating a His-tag on the terminal enzyme of a reconstructed pathway segment. researchgate.netnih.gov When the pathway enzymes are sequentially added to a complex containing an earlier intermediate, such as the CobJ-precorrin-4-complex, this compound is generated. nih.govresearchgate.net Although this compound itself is too unstable to be isolated directly in a stable complex with its synthesizing enzyme, CobM, this sequential in vitro synthesis allows for its transient formation and observation. nih.govresearchgate.net

The addition of S-adenosyl-L-methionine (SAM) and the enzyme CobM to the CobJ-precorrin-4-complex results in the formation of this compound, which is described as a pale yellow compound. nih.govresearchgate.net However, in the absence of the subsequent enzyme in the pathway, this compound is extremely unstable and rapidly degrades into a purple, dead-end product. nih.govresearchgate.net This inherent instability has prevented the isolation of a stable this compound-CobM* complex. nih.gov

A significant breakthrough in studying labile intermediates has been the identification of substrate-carrier proteins, such as CobE. nih.govresearchgate.net While initial studies did not find this compound associated with CobE*, this protein has been shown to bind and stabilize other transient intermediates in the cobalamin pathway, such as precorrin-6B and precorrin-8. nih.govresearchgate.net

Interestingly, when CobE* was isolated from E. coli strains engineered to produce this compound, the protein purified with a strong absorption spectrum, distinct from that of free this compound. researchgate.net However, incubation of this complex with downstream enzymes did not lead to the synthesis of HBA, indicating that the bound species might not be a productive intermediate. nih.govresearchgate.net

Enzyme-Trap Approaches for Intermediate Capture

Spectroscopic Techniques for Elucidation of this compound Transformations

Spectroscopic methods are indispensable for characterizing the structure of this compound and monitoring its enzymatic conversions. A combination of NMR, UV-visible spectroscopy, and mass spectrometry has provided a detailed picture of this fleeting molecule.

Isotopic labeling is a powerful tool for NMR spectroscopy, enabling the detailed structural elucidation of complex biomolecules. nih.govibs.fr By growing microorganisms on media enriched with ¹³C-labeled precursors, researchers can generate multiply ¹³C-labeled forms of intermediates like this compound. queensu.ca This approach was instrumental in deducing the structure of this compound, revealing that the fifth methyl group, transferred by CobM, is added at the C-11 position of the macrocycle. This finding was unexpected as it was initially predicted to occur at C-12.

NMR studies have also been crucial in characterizing subsequent intermediates, such as precorrin-7 and precorrin-8, confirming the presence and location of methyl groups added during the biosynthetic process. nih.govresearchgate.net For these analyses, the intermediates are often purified while bound to a stabilizing protein like CobE*, then released for NMR analysis. nih.gov

Table 1: Key NMR Findings for Precorrin Intermediates

| Intermediate | Key Structural Feature Determined by NMR | Reference |

| This compound | Methylation at C-11 by CobM | |

| Precorrin-7 | Confirmed presence of methyl groups at C1, C2, C7, C11, C12, C15, and C17 | nih.govresearchgate.net |

| Precorrin-8 | Structure confirmed | nih.gov |

UV-visible spectroscopy is a fundamental technique for real-time monitoring of the enzymatic reactions in the cobalamin pathway. diva-portal.orgtanta.edu.egfoodsafety.institute The formation and transformation of the highly conjugated tetrapyrrole intermediates are accompanied by distinct changes in their absorption spectra. researchgate.net

The in vitro synthesis of this compound from the CobJ-precorrin-4-complex, upon the addition of CobM and SAM, results in the appearance of a pale yellow compound. nih.govresearchgate.net This transient spectroscopic signature is characteristic of this compound formation. nih.gov The subsequent rapid change in the spectrum to a purple hue signifies its degradation in the absence of the next enzyme, CobF. nih.govresearchgate.net

Similarly, the conversion of other intermediates, such as the transformation of precorrin-6B to precorrin-8 and then to HBA, can be readily followed by observing the shifts in their respective absorption maxima. nih.gov For instance, the CobH*-HBA complex exhibits a different spectrum from free HBA, with maxima at 330 and 484 nm compared to 329, 496, and 522 nm for the free form. nih.govresearchgate.net

Table 2: UV-Visible Absorption Maxima of Selected Cobalamin Intermediates

| Compound/Complex | Absorption Maxima (nm) | Reference |

| CobH*-HBA Complex | 330, 484 | nih.govresearchgate.net |

| Free HBA | 329, 496, 522 | nih.govresearchgate.net |

| Cobalt-precorrin-5A | 337 (Soret), 440 | pnas.org |

| Cobalt-precorrin-5B | 355, 469, 500 | pnas.org |

Mass spectrometry is a critical tool for identifying the intermediates in the cobalamin biosynthetic pathway by providing precise molecular weight information, which confirms the addition of methyl groups at each step. pnas.orgrsc.org

In the anaerobic pathway, the product of the CbiF reaction on cobalt-precorrin-4 shows an increase of 14 Da in its mass spectrum, consistent with the addition of a single methyl group to form cobalt-precorrin-5A. pnas.org The observed mass-to-charge ratio (m/z) aligns with the expected molecular formula for cobalt-precorrin-5A. pnas.org

While the extreme oxygen sensitivity of cobalt-precorrin-5B has made its direct mass spectral analysis challenging, leading to the detection of only degradation products, mass spectrometry has been successfully applied to numerous other intermediates. pnas.org For example, the mass of HBA has been confirmed as m/z 881.4 (M+H), and a related analogue, C5-desmethyl-HBA, was identified by a mass 14 units smaller (m/z 867.4). nih.gov These precise mass determinations are essential for confirming the identity of the intermediates generated in vitro.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cobalt-Containing Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metallic intermediates that possess unpaired electrons. In the context of cobalamin biosynthesis, particularly the anaerobic pathway, this methodology is indispensable for characterizing cobalt-containing intermediates, as the cobalt ion can exist in the paramagnetic Co(II) state. researchgate.net All pathway intermediates analyzed in their cobalt-bound form have been shown to be in the detectable paramagnetic cobalt(II) state, which is referred to as cobalt(II)-precorrin. researchgate.net

Research has demonstrated that EPR is an effective tool for monitoring the enzymatic transformations of these cobalt-complexed tetrapyrroles. researchgate.netpnas.org A notable finding is that the paramagnetic electron of the Co(II) ion in these biosynthetic intermediates resides in the dyz orbital, rather than the more typical dz2 orbital. This electronic configuration provides a distinct spectral signature that allows for clear observation and tracking of the intermediates as they are modified by successive enzymes. researchgate.netpnas.org

In a key study elucidating the function of the CbiD enzyme, EPR spectroscopy was used to follow the in vitro conversion of cobalt(II)-precorrin-5B. The reaction was initiated by incubating cobalt-precorrin-5B with the CbiD enzyme and S-adenosyl-L-methionine (SAM). Over the time course of the reaction, gradual changes in the EPR spectra were observed. These changes were attributed to the consumption of cobalt(II)-precorrin-5B and the concomitant formation of the subsequent intermediate, cobalt(II)-precorrin-6A. pnas.org Control reactions lacking either SAM or the CbiD enzyme showed no such spectral changes, confirming that the observed transformation was the result of the CbiD-catalyzed methylation. pnas.org

| Intermediate | Enzyme/Substrate | Observation | Implication |

| Cobalt(II)-precorrin-5B | CbiD + SAM | Gradual change in EPR spectrum over time | Formation of Cobalt(II)-precorrin-6A |

| Cobalt(II)-precorrin-5B | CbiD (no SAM) | No change in EPR spectrum | Confirms SAM is required for the reaction |

Enzyme Kinetics and Mechanistic Probes (e.g., steady-state, pre-steady-state)

The study of enzyme kinetics is fundamental to understanding the efficiency, regulation, and mechanism of the enzymes involved in the this compound biosynthetic pathway. Methodologies such as steady-state and pre-steady-state kinetics, along with the use of mechanistic probes, provide detailed insights into the individual steps of this complex synthesis.

Steady-State and Pre-Steady-State Kinetics

Steady-state kinetics analyzes the rate of an enzymatic reaction when the concentration of the enzyme-substrate complex is relatively constant. This approach provides key parameters such as the Michaelis constant (Km), which reflects substrate binding affinity, and the catalytic rate (kcat), or turnover number. However, obtaining reliable steady-state kinetic data for the enzymes that synthesize and modify this compound is challenging due to the extreme instability of the substrate itself. nih.gov For instance, this compound is a pale yellow compound that, in the absence of the subsequent enzyme in the pathway, rapidly degrades into a purple, non-productive compound. nih.gov

Despite these challenges, kinetic studies on other enzymes within the cobalamin pathway have revealed common characteristics, such as very low catalytic efficiencies. The enzyme CobA, which synthesizes precorrin-2 (B1239101), was found to have a slow turnover of 38 h⁻¹ and is subject to substrate inhibition at uroporphyrinogen III concentrations as low as 0.5 to 2 µM. This type of regulation is likely a common theme throughout the pathway to carefully control the flux of intermediates.

Pre-steady-state kinetics offers a window into the initial moments of an enzymatic reaction, before the steady state is achieved. This technique is particularly valuable for dissecting the reaction mechanism into individual steps, such as substrate binding, chemical transformation, and product release. acs.orgtudelft.nl By using techniques like stopped-flow spectroscopy, researchers can observe the formation and decay of transient intermediates that are invisible during steady-state conditions. acs.orgunl.edu This is highly relevant for the study of labile intermediates like this compound and its cobalt-containing counterparts. nih.gov For example, pre-steady-state analysis can reveal whether substrate binding, a conformational change, or the chemical step itself is the rate-limiting part of the catalytic cycle. unl.edu

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| CobA (S. enterica) | Uroporphyrinogen III | Turnover Number | 38 h⁻¹ | |

| CobA (S. enterica) | Uroporphyrinogen III | Inhibition Constant (Ki) | 2 µM | |

| CobA (B. megaterium) | Uroporphyrinogen III | Inhibition Constant (Ki) | 0.5 µM |

Mechanistic Probes

Mechanistic probes are specialized molecules, often substrate analogs or isotopically labeled compounds, used to investigate an enzyme's mechanism of action. rsc.orgufl.edu In the study of this compound and the broader cobalamin pathway, isotopically labeled precursors have been the most crucial mechanistic probes. researchgate.net The step-by-step synthesis of adenosylcobyric acid in Pseudomonas denitrificans was largely elucidated through the use of intermediates enriched with carbon-13 ([¹³C]). researchgate.net

By feeding bacteria precursors labeled with ¹³C at specific positions, researchers were able to generate labeled intermediates, including this compound. nih.govcapes.gov.br These intermediates were then isolated and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C labels act as reporters, allowing for the precise determination of which atoms are added or removed and how the carbon skeleton is rearranged during each enzymatic step. This approach was instrumental in establishing the structures of Cobalt-precorrin-5A and Cobalt-precorrin-5B and defining the roles of the CbiF (C-11 methylase) and CbiG enzymes in the anaerobic pathway. nih.govcapes.gov.br Similarly, it confirmed that the enzyme CobM is responsible for the methylation of Precorrin-4 (B1235051) at position C-11 to form this compound in the aerobic pathway. nih.gov

Genetic and Evolutionary Aspects of Precorrin 5 Biosynthesis

Genetic Identification and Functional Characterization of Genes

The synthesis of Precorrin-5 from its precursor, Precorrin-4 (B1235051), is a pivotal step in both the aerobic and anaerobic cobalamin biosynthesis pathways. This transformation is primarily orchestrated by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

In the aerobic pathway , found in organisms like Pseudomonas denitrificans, the key enzymes are CobM and CobF. nih.gov The gene cobM encodes the enzyme Precorrin-4 C(11)-methyltransferase, which, as its name suggests, methylates Precorrin-4 at the C-11 position to yield this compound. epfl.chnih.gov Following this, the enzyme Precorrin-6A synthase, encoded by the cobF gene, catalyzes the removal of an acetyl group from C-1 and the addition of a methyl group to the same position, converting this compound to Precorrin-6A. nih.govebi.ac.uk

In the anaerobic pathway , characteristic of bacteria such as Salmonella typhimurium and Bacillus megaterium, a different set of genes, namely cbiF and cbiG, are involved in the steps surrounding the formation of the this compound macrocycle. nih.gov The cbiF gene product is a cobalt-precorrin-4 methyltransferase, which methylates cobalt-precorrin-4 at C-11 to produce cobalt-precorrin-5A. researchgate.net Subsequently, the enzyme cobalt-precorrin-5A hydrolase, encoded by cbiG, facilitates the opening of a δ-lactone ring and the removal of a two-carbon unit, leading to the formation of cobalt-precorrin-5B. nih.govebi.ac.uk This step is crucial for the subsequent C-1 methylation. nih.gov The enzyme that then methylates cobalt-precorrin-5B at the C-1 position is CbiD. nih.gov

Table 1: Genes and Enzymes in this compound Biosynthesis

| Pathway | Gene | Enzyme Name | Function | Substrate | Product |

|---|---|---|---|---|---|

| Aerobic | cobM | Precorrin-4 C(11)-methyltransferase | Methylates C-11 | Precorrin-4 | This compound |

| Aerobic | cobF | Precorrin-6A synthase | Methylates C-1 and removes acetyl group | This compound | Precorrin-6A |

| Anaerobic | cbiF | Cobalt-precorrin-4 C(11)-methyltransferase | Methylates C-11 | Cobalt-precorrin-4 | Cobalt-precorrin-5A |

| Anaerobic | cbiG | Cobalt-precorrin-5A hydrolase | Opens δ-lactone ring and removes C2-unit | Cobalt-precorrin-5A | Cobalt-precorrin-5B |

Comparative Genomics of this compound Biosynthetic Enzymes Across Bacterial Species

Comparative genomic analyses have revealed both conservation and divergence among the enzymes responsible for this compound synthesis. The enzymes from the aerobic (cob) and anaerobic (cbi) pathways, while performing analogous functions, are non-orthologous, indicating they arose from separate evolutionary events. nih.gov

Sequence alignments of CobM from various aerobic bacteria, such as Corynebacterium pseudotuberculosis and Rhodobacter capsulatus, and CbiF from anaerobic bacteria like Bacillus megaterium, show conserved regions crucial for their function. researchgate.net These include binding sites for the SAM cofactor and the tetrapyrrole substrate, as well as residues involved in the dimerization of the enzyme. researchgate.netresearchgate.net For instance, the sequence of C. pseudotuberculosis CobM shares approximately 40-50% identity with CobM from R. capsulatus and B. megaterium. nih.gov

Homology is also observed between enzymes in the two pathways that perform different but related functions. For example, CobE from the aerobic pathway shows about 25% sequence identity to the C-terminal region of CbiG from the anaerobic pathway. nih.gov While the precise function of CobE is still under investigation, this homology suggests a shared evolutionary ancestry and a potential role in the complex chemistry of corrin (B1236194) ring formation. ebi.ac.uknih.gov

The genetic organization of these biosynthetic genes also varies significantly across different bacterial species. In S. typhimurium, the cbi genes are clustered in a large operon, whereas in P. denitrificans, the cob genes are found in multiple, separate chromosomal fragments. This suggests that while the core catalytic functions are conserved, the genomic context and regulation of these pathways have been subject to considerable evolutionary rearrangement.

Table 2: Homology of this compound Biosynthesis Enzymes

| Enzyme (Pathway) | Homologous Enzyme (Pathway) | Approximate Sequence Identity | Shared Functional Aspects |

|---|---|---|---|

| CobM (Aerobic) | CbiF (Anaerobic) | 40-50% (in some species) | C-11 methylation of the precorrin macrocycle |

| CobE (Aerobic) | CbiG (Anaerobic) | ~25% (C-terminal region) | Implicated in the modification of the precorrin macrocycle |

Evolutionary Divergence and Convergence of Corrin Biosynthesis Pathways at the this compound Stage

The existence of two distinct pathways for cobalamin biosynthesis—aerobic and anaerobic—is a striking example of evolutionary divergence. These pathways are thought to have evolved to adapt to different environmental conditions, particularly the presence or absence of oxygen. nih.gov The anaerobic pathway is considered the more ancient of the two, likely originating in an anoxic early Earth environment. nih.gov

The divergence of the two pathways occurs before the this compound stage, with the key difference being the timing of cobalt insertion. In the anaerobic route, cobalt is chelated early in the pathway, prior to the formation of cobalt-precorrin-5A. nih.gov In contrast, the aerobic pathway inserts cobalt at a much later stage.

Horizontal gene transfer has also played a significant role in the evolution and distribution of these pathways. nih.govosti.gov For example, some organisms have acquired the genes for either the de novo synthesis or salvage of cobalamin precursors from distantly related species, allowing them to adapt to new metabolic niches. nih.govosti.gov

Metabolic Regulation and Control Mechanisms Affecting this compound Levels

The biosynthesis of cobalamin is an energetically expensive process, and as such, it is tightly regulated at multiple levels to ensure that the production of intermediates like this compound is balanced with the cell's metabolic needs. nih.gov

One of the primary mechanisms of regulation is through feedback inhibition . The final product of the pathway, cobalamin, as well as other corrinoid intermediates, can inhibit the activity of early enzymes in the pathway. nih.gov For instance, in organisms like P. denitrificans and B. megaterium, the enzyme S-adenosyl-l-methionine:uroporphyrinogen III methyltransferase (SUMT), which catalyzes an early step in the pathway, is subject to feedback inhibition. nih.govuniprot.org

Allosteric regulation , where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key feature of metabolic control. numberanalytics.comnumberanalytics.comuio.no While specific allosteric regulation of CobM or CbiF by this compound has not been extensively detailed, the principle of allosteric control is fundamental to the regulation of metabolic pathways.

At the genetic level, the expression of the cob and cbi genes is often controlled by riboswitches . nih.govpnas.org These are structured non-coding RNA elements in the 5' untranslated region of mRNAs that can directly bind to small molecules, such as cobalamin or its precursors. This binding induces a conformational change in the RNA, leading to either the termination of transcription or the inhibition of translation, thereby downregulating the synthesis of the biosynthetic enzymes. nih.govpnas.org This provides a direct and sensitive mechanism for the cell to respond to the intracellular concentration of cobalamin and its intermediates.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5,6-dimethylbenzimidazole |

| Acetaldehyde (B116499) |

| Acetic acid |

| Adenosylcobalamin |

| Aminolevulinic acid |

| ATP |

| Chlorophyll |

| Cobalamin |

| Cobalt-precorrin-4 |

| Cobalt-precorrin-5A |

| Cobalt-precorrin-5B |

| Coenzyme A |

| Corrin |

| Dihydroneopterin |

| Folate |

| Glutamate |

| Glycine |

| Heme |

| Hydroxymethylbilane |

| Porphobilinogen |

| Precorrin-1 |

| Precorrin-2 (B1239101) |

| Precorrin-4 |

| This compound |

| Precorrin-6A |

| S-adenosyl-L-homocysteine |

| S-adenosyl-L-methionine |

| Siroheme |

| Succinyl coenzyme A |

| Tetrahydrofolate |

| Uroporphyrinogen III |

Future Research Directions and Unresolved Questions

Detailed Mechanistic Elucidation of Enzyme-Catalyzed Steps Involving Precorrin-5

A complete understanding of the enzymatic reactions involving this compound is still forthcoming. In the aerobic pathway, Precorrin-4 (B1235051) is methylated at the C-11 position by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CobM to produce this compound. mdpi.com The subsequent enzyme, CobF, catalyzes two distinct reactions: the methylation of this compound at the C-1 position and a deacetylation, yielding Precorrin-6A. mdpi.comenzyme-database.org The precise mechanism by which CobF accomplishes this dual-functionality, including the order of methylation and deacetylation, requires further detailed kinetic and mechanistic studies.

The anaerobic pathway presents its own set of unresolved questions. Here, the enzyme CbiF, a cobalt-precorrin-4 transmethylase, is thought to methylate cobalt-precorrin-4 at C-11 to generate cobalt-precorrin-5. researchgate.net However, the subsequent steps are less clear. The pathway involves enzymes such as cobalt-precorrin-5A hydrolase (CbiG) and cobalt-precorrin-6A synthase (CbiD), suggesting the existence of intermediates like cobalt-precorrin-5A. mdpi.comebi.ac.uk The transformation mediated by CbiH, which generates the ring-contracted product cobalt-precorrin-4, is complex and involves both lactone formation and methylation. nih.gov Key questions remain about whether SAM binding triggers lactone formation or if methylation must occur first. nih.gov Further investigation is needed to clarify the exact sequence of events, the nature of the true substrates, and the detailed catalytic mechanisms of the enzymes that modify cobalt-precorrin-5.

A significant challenge in these studies is the extreme instability of this compound, which rapidly degrades into a non-productive purple pigment in the absence of the next enzyme in the pathway. nih.gov This instability has hampered efforts to accumulate and characterize the intermediate, making mechanistic studies reliant on coupled assays or advanced trapping techniques. nih.gov

| Pathway | Enzyme | Reaction | Unresolved Questions |

| Aerobic | CobM (Precorrin-4 C11-methyltransferase) | Precorrin-4 + SAM → this compound + SAH | Substrate binding mode; detailed catalytic mechanism. |

| Aerobic | CobF (Precorrin-6A synthase) | This compound + SAM + H₂O → Precorrin-6A + Acetate (B1210297) + SAH | Mechanism of dual function (methylation and deacetylation); order of catalytic events. mdpi.comenzyme-database.org |

| Anaerobic | CbiF (Cobalt-precorrin-4 C11-methyltransferase) | Cobalt-precorrin-4 + SAM → Cobalt-precorrin-5 + SAH | Precise substrate recognition; relationship to aerobic CobM. researchgate.net |

| Anaerobic | CbiG (Cobalt-precorrin-5A hydrolase) | Cobalt-precorrin-5A + H₂O → Cobalt-precorrin-6A + Acetaldehyde (B116499) | Nature of the true substrate (Cobalt-precorrin-5 vs. 5A); mechanism of hydrolysis and ring contraction. mdpi.comebi.ac.uk |

Table 1: Enzymes acting on this compound and related unresolved mechanistic questions.

Structural Biology of Enzyme-Precorrin-5 Complexes for Atomic-Level Understanding

Structural biology provides an atomic-level framework for understanding enzyme function. While progress has been made, high-resolution crystal structures of the enzymes that process this compound, particularly in complex with their substrate, are largely unavailable. The structure of CbiF from Bacillus megaterium, which produces cobalt-precorrin-5, has been solved, revealing a unique fold for a transmethylase and defining the binding pocket for the S-adenosyl-L-homocysteine (AdoHcy) cofactor. researchgate.net This structure provides a model for the related aerobic enzyme CobM and other precorrin methylases. researchgate.net

However, a major gap in knowledge is the absence of a structure with this compound or its cobalt-containing analogue bound in the active site. The instability of the substrate makes co-crystallization exceedingly difficult. nih.gov Future research should focus on developing methods to overcome this limitation, such as:

Use of substrate analogues: Synthesizing stable, non-reactive analogues of this compound that can bind to the enzyme's active site without being turned over.

Cryo-crystallography: Trapping the enzyme-substrate complex at cryogenic temperatures to prevent the reaction from proceeding.

Time-resolved crystallography: Observing the reaction as it occurs within the crystal to capture snapshots of the transient enzyme-intermediate complex.

Obtaining these structures is critical for understanding how the enzymes recognize their specific tetrapyrrole substrates, how the substrates are oriented for catalysis, and the roles of conserved active site residues. researchgate.net This knowledge is fundamental for validating proposed reaction mechanisms and for guiding rational enzyme engineering efforts.

Rational Design of Enzyme Variants for Modified Corrinoid Synthesis

Rational design of enzymes involves using detailed knowledge of a protein's structure and mechanism to introduce specific mutations that alter its function in a predictable way. nih.govfrontiersin.org This approach holds immense potential for the cobalamin biosynthesis pathway. By engineering the enzymes that interact with this compound, it may be possible to:

Create novel corrinoids: Altering the active sites of methyltransferases like CobM or CbiF could change their substrate specificity or regiospecificity of methylation, leading to the production of new corrinoid structures with potentially novel biological activities.

Broaden substrate scope: Engineering enzymes to accept modified tetrapyrrole precursors could enable the chemoenzymatic synthesis of a wider range of B12 analogues.

The success of rational design is heavily dependent on the availability of high-resolution structural data and a deep understanding of the reaction mechanism. frontiersin.orgcreative-enzymes.com Therefore, progress in the areas described in sections 6.1 and 6.2 is a prerequisite for the full application of rational design to the enzymes acting on this compound. Computational approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, will be essential tools for predicting the effects of mutations before they are created in the lab. europa.eu

Synthetic Biology and Cell-Free Systems for this compound Production and Pathway Reconstruction

Synthetic biology offers powerful tools for studying and manipulating complex biosynthetic pathways. biotechrep.irnih.gov The reconstruction of the cobalamin pathway in tractable hosts like Escherichia coli or in cell-free systems provides a platform to overcome the challenges associated with studying these enzymes in their native organisms. nih.gov

An "enzyme-trap" approach, where the entire pathway up to a certain intermediate is reconstructed and the final enzyme is His-tagged, has proven effective for isolating and stabilizing labile intermediates like this compound. nih.gov This strategy provides a means to produce sufficient quantities of these compounds for structural and spectroscopic analysis.

Furthermore, the complete cell-free synthesis of adenosylcobalamin from the simple precursor 5-aminolevulinic acid (5-ALA) has recently been achieved, integrating over 30 biocatalytic reactions. researchgate.netnih.gov Such systems offer unprecedented control over the pathway, allowing researchers to:

Study individual enzyme steps: By adding or omitting specific enzymes and substrates, the function of each component can be dissected in a controlled environment.

Identify bottlenecks: The accumulation of intermediates can pinpoint rate-limiting steps in the pathway.

Produce intermediates: Cell-free systems can be programmed to halt at this compound, providing a potential source for this unstable molecule. nih.gov

Test engineered enzymes: The performance of rationally designed enzyme variants (as described in 6.3) can be rapidly assessed. embopress.org

Future work will likely focus on optimizing these cell-free systems for higher yields and using them as a discovery platform to probe the many remaining questions about the pathway's intricate chemistry. nih.gov

Bioinformatic and in silico Approaches for Pathway Prediction and Analysis

Bioinformatics and computational biology are indispensable for navigating the complexity of the cobalamin biosynthesis pathway across different organisms. frontiersin.org The genes for cobalamin synthesis are often found in clusters or operons, but the gene content and organization can vary significantly, reflecting the existence of aerobic and anaerobic pathway variants. mdpi.comfrontiersin.org

Future research will continue to leverage in silico approaches to:

Identify novel pathway enzymes: As more genomes are sequenced, comparative genomics and sequence similarity network analysis can identify new homologs of known enzymes or entirely new gene families associated with cobalamin metabolism. nih.gov

Predict enzyme function: The function of uncharacterized proteins found in cobalamin synthesis operons can be predicted based on conserved domains, structural modeling, and genomic context. Tools like VB12Path have been developed specifically to aid in the metagenomic profiling of these pathways. nih.gov

Analyze pathway evolution: By comparing the sequences and structures of enzymes from the aerobic and anaerobic pathways (e.g., CobM vs. CbiF), researchers can gain insights into how these complex pathways evolved. researchgate.net

Guide experimental work: Computational modeling of enzyme-substrate interactions can generate hypotheses about reaction mechanisms that can then be tested experimentally, bridging the gap between sequence, structure, and function. europa.eu

The integration of these computational methods with experimental validation from structural biology, enzymology, and synthetic biology will be essential to fully unravel the remaining mysteries of this compound and its role in the biosynthesis of vitamin B12.

Q & A

Q. Basic Research Focus

Enzyme knockout/complementation : Delete cobF in P. denitrificans and observe this compound accumulation via HPLC. Restore activity with plasmid-borne cobF to confirm functional rescue .

Intermediate feeding : Supplement cobF knockout strains with synthetic this compound analogs to test downstream product formation (e.g., Precorrin-6A) .

Crystallography : Solve X-ray structures of CobF-Precorrin-5 complexes to map active-site interactions and methyl transfer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.